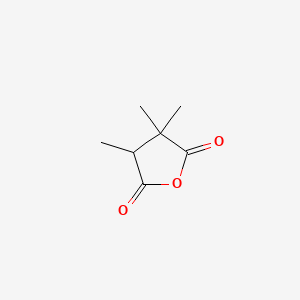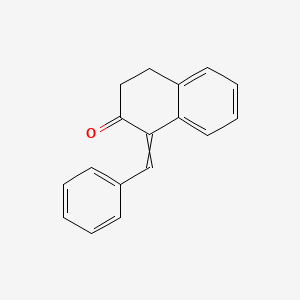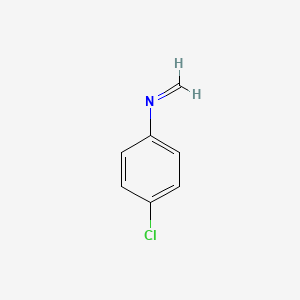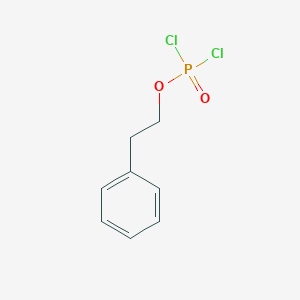
Dihydro-3,3,4-trimethyl-2,5-furandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-3,3,4-trimethyl-2,5-furandione: is a heterocyclic organic compound with the molecular formula C7H10O3 and a molecular weight of 142.1525 g/mol . It is also known by its IUPAC name 3,3,4-trimethyl-2,5-dihydrofuran-2,5-dione . This compound is characterized by its unique structure, which includes a furan ring substituted with three methyl groups and two carbonyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Heating of 2,2,3,3-tetramethylbutanedioic acid: This method involves heating 2,2,3,3-tetramethylbutanedioic acid to produce dihydro-3,3,4-trimethyl-2,5-furandione.
Reaction of 3,3,4,4-tetramethyl-2,5-dihydropyrrole-2,5-dione: This compound can be synthesized with a yield of over 50% by reacting 3,3,4,4-tetramethyl-2,5-dihydropyrrole-2,5-dione.
Industrial Production Methods: The industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dihydro-3,3,4-trimethyl-2,5-furandione can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under suitable conditions to yield reduced derivatives.
Substitution: Substitution reactions can occur at the methyl groups or the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution reagents: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation products: Oxidized derivatives of this compound.
Reduction products: Reduced derivatives of the compound.
Substitution products: Substituted derivatives with different functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Dihydro-3,3,4-trimethyl-2,5-furandione is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through different chemical reactions.
Biology: : In biological research, this compound can be used as a model compound to study the behavior of similar heterocyclic compounds in biological systems.
Industry: : In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of dihydro-3,3,4-trimethyl-2,5-furandione involves its interaction with various molecular targets and pathways. The compound’s furan ring and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
3,3,4,4-tetramethyl-2,5-dihydrofuran-2,5-dione: This compound is structurally similar but has an additional methyl group on the furan ring.
2,5-furandione, 3-methyl-:
Uniqueness: Dihydro-3,3,4-trimethyl-2,5-furandione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
35046-67-4 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
3,3,4-trimethyloxolane-2,5-dione |
InChI |
InChI=1S/C7H10O3/c1-4-5(8)10-6(9)7(4,2)3/h4H,1-3H3 |
InChI-Schlüssel |
KVUMRRVTCYRBGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC(=O)C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)


![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)


![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)





